molecular formula C8H11NO2 B3066748 4-Methylpyridine-3,5-dimethanol CAS No. 883107-38-8

4-Methylpyridine-3,5-dimethanol

Cat. No.: B3066748
CAS No.: 883107-38-8
M. Wt: 153.18 g/mol
InChI Key: ADQHNAKBHAWHHO-UHFFFAOYSA-N
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Description

4-Methylpyridine-3,5-dimethanol is a heterocyclic organic compound primarily used in the production of pharmaceuticals, agrochemicals, and materials. It is a white crystalline powder that is soluble in water and ethanol.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylpyridine-3,5-dimethanol typically involves the reaction of 4-methylpyridine with formaldehyde and a reducing agent. The reaction conditions often include the use of a catalyst and controlled temperature to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound involves the vapor phase condensation of ethanol (or methanol) with formaldehyde and ammonia in the presence of zeolite catalysts. This method produces mixtures of pyridine and its methyl derivatives, which are then separated using various techniques .

Chemical Reactions Analysis

Types of Reactions: 4-Methylpyridine-3,5-dimethanol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The methyl group on the pyridine ring can be substituted with various functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed:

    Oxidation: 4-Methylpyridine-3,5-dicarboxylic acid.

    Reduction: this compound.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

4-Methylpyridine-3,5-dimethanol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antituberculosis agents.

    Industry: Utilized in the production of polymers, textiles, and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Methylpyridine-3,5-dimethanol involves its interaction with various molecular targets and pathways. It can act as a ligand, binding to specific enzymes or receptors and modulating their activity. This interaction can lead to changes in metabolic pathways, enzyme activity, and cellular responses .

Comparison with Similar Compounds

    Pyridine: A basic heterocyclic organic compound with a similar structure but without the methyl and hydroxyl groups.

    2-Methylpyridine: An isomer of 4-Methylpyridine with the methyl group at the 2-position.

    3-Methylpyridine: Another isomer with the methyl group at the 3-position.

Uniqueness: 4-Methylpyridine-3,5-dimethanol is unique due to the presence of both methyl and hydroxyl groups on the pyridine ring, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of specialized pharmaceuticals and agrochemicals .

Properties

IUPAC Name

[5-(hydroxymethyl)-4-methylpyridin-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-6-7(4-10)2-9-3-8(6)5-11/h2-3,10-11H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADQHNAKBHAWHHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1CO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90376221
Record name 4-Methylpyridine-3,5-dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883107-38-8
Record name 4-Methyl-3,5-pyridinedimethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=883107-38-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methylpyridine-3,5-dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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